molecular formula C24H19BrN4O2 B15017985 2-(4-bromophenoxy)-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide

2-(4-bromophenoxy)-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide

Cat. No.: B15017985
M. Wt: 475.3 g/mol
InChI Key: ZWNLLJBQQFESIG-CVKSISIWSA-N
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Description

2-(4-bromophenoxy)-N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide is an organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a bromophenoxy group and a pyrazolylmethylidene moiety, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide typically involves the reaction of 2-(4-bromophenoxy)acetohydrazide with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde under specific conditions. The reaction is carried out in a suitable solvent, such as ethanol, and requires the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

2-(4-bromophenoxy)-N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s bromophenoxy and pyrazolylmethylidene groups play a crucial role in its binding to target proteins and enzymes, leading to the modulation of biological activities. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromophenoxy)-N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide is unique due to its combination of bromophenoxy and pyrazolylmethylidene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C24H19BrN4O2

Molecular Weight

475.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]acetamide

InChI

InChI=1S/C24H19BrN4O2/c25-20-11-13-22(14-12-20)31-17-23(30)27-26-15-19-16-29(21-9-5-2-6-10-21)28-24(19)18-7-3-1-4-8-18/h1-16H,17H2,(H,27,30)/b26-15+

InChI Key

ZWNLLJBQQFESIG-CVKSISIWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)COC3=CC=C(C=C3)Br)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)COC3=CC=C(C=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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